

4-Bromopyridine-3-boronic acid chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromopyridine-3-boronic acid**

Cat. No.: **B582264**

[Get Quote](#)

An In-depth Technical Guide to **4-Bromopyridine-3-boronic acid**: Chemical Properties and Reactivity

For researchers, scientists, and drug development professionals, **4-Bromopyridine-3-boronic acid** is a valuable heterocyclic building block. Its utility in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry, makes a thorough understanding of its chemical properties and reactivity essential. This guide provides a comprehensive overview of **4-Bromopyridine-3-boronic acid**, including its physical and chemical characteristics, stability, and its application in carbon-carbon bond formation, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Core Chemical Properties

4-Bromopyridine-3-boronic acid is a substituted pyridine derivative containing both a bromine atom and a boronic acid functional group. These features make it a versatile reagent in organic synthesis. The general properties of this compound are summarized below.

Property	Value	Reference
CAS Number	1256355-39-1	[1] [2]
Molecular Formula	C5H5BBrNO2	[1]
Molecular Weight	201.82 g/mol	[1]
IUPAC Name	(4-bromopyridin-3-yl)boronic acid	[1]
SMILES	OB(O)C1=C(Br)C=CN=C1	[1]

Physical Properties:

While specific, experimentally verified data for the melting point, boiling point, and solubility of **4-Bromopyridine-3-boronic acid** are not consistently reported across public sources, data for a closely related isomer, 3-Bromopyridin-4-ylboronic acid, suggests a boiling point of 350.041 °C at 760 mmHg.[\[3\]](#) It is important for researchers to experimentally determine these values for the specific batch of **4-Bromopyridine-3-boronic acid** being used. Generally, pyridine boronic acids exhibit good stability.

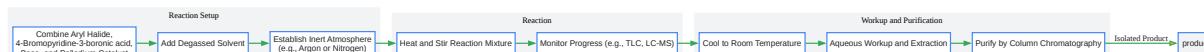
Stability and Storage:

Boronic acids, including **4-Bromopyridine-3-boronic acid**, should be handled with care. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible substances. For its isomer, 3-Bromopyridin-4-ylboronic acid, storage in an inert atmosphere and under refrigerated conditions (-20°C) is recommended.[\[3\]](#)

Reactivity and Synthetic Applications

The primary utility of **4-Bromopyridine-3-boronic acid** lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[\[4\]](#)

Suzuki-Miyaura Coupling Reaction:


The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, **4-Bromopyridine-3-boronic acid**) with an organohalide in the presence of a palladium catalyst and a base.^{[5][6]} The general catalytic cycle is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.^{[5][7]}

A key step in the mechanism is the activation of the boronic acid by a base, which facilitates the transmetalation step.^[6] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.^[4]

The use of **4-Bromopyridine-3-boronic acid** in Suzuki-Miyaura couplings allows for the introduction of a 4-bromopyridin-3-yl moiety into various molecular scaffolds. This is of particular interest in drug discovery, as the pyridine ring is a common feature in many biologically active compounds.^{[8][9]}

General Experimental Workflow for Suzuki-Miyaura Coupling:

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

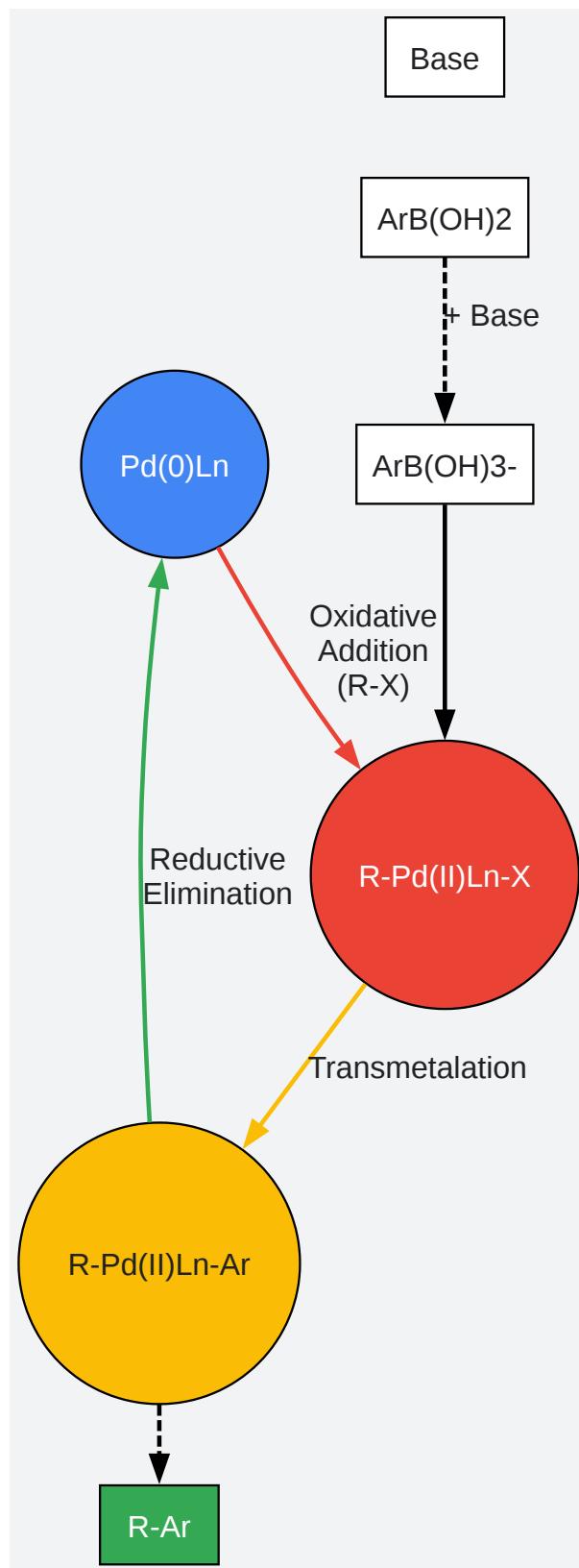
[Click to download full resolution via product page](#)

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid. This can be adapted for use with **4-Bromopyridine-3-boronic acid**.

Materials:


- Aryl halide (1.0 eq)
- **4-Bromopyridine-3-boronic acid** (1.1-1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , 2.0-3.0 eq)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the aryl halide, **4-Bromopyridine-3-boronic acid**, base, and palladium catalyst.
- Add the degassed solvent via syringe.
- Heat the reaction mixture with stirring to the desired temperature (typically 70-100 °C).
- Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl pyridine.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

The mechanism of the Suzuki-Miyaura reaction is a well-understood catalytic cycle involving a palladium catalyst.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Bromopyridine-3-boronic acid is a key synthetic intermediate with significant applications in the construction of complex molecular architectures, particularly within the pharmaceutical industry. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions makes it an invaluable tool for the synthesis of biaryl pyridines. A comprehensive understanding of its chemical properties, reactivity, and handling is crucial for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromopyridine-3-boronic acid 95% | CAS: 1256355-39-1 | AChemBlock [achemblock.com]
- 2. 4-BROMOPYRIDINE-3-BORONIC ACID | 1256355-39-1 [amp.chemicalbook.com]
- 3. Cas 458532-99-5,3-BROMOPYRIDIN-4-YLBORONIC ACID | lookchem [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. nbinno.com [nbino.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Bromopyridine-3-boronic acid chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b582264#4-bromopyridine-3-boronic-acid-chemical-properties-and-reactivity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com